molecular formula C8H9N3O2S B187701 [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea CAS No. 22043-07-8

[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea

Cat. No. B187701
CAS RN: 22043-07-8
M. Wt: 211.24 g/mol
InChI Key: ZNHBWZUFMNGACY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea, also known as HOD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, studies have suggested that [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer development.

Biochemical And Physiological Effects

[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages And Limitations For Lab Experiments

One advantage of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that it is relatively easy to synthesize. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have low toxicity in animal studies. However, one limitation of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea. One area of interest is the development of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the optimization of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea and its potential applications in agriculture and environmental science.

Synthesis Methods

[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea can be synthesized by reacting 2-amino-1-cyclohexenecarboxylic acid with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea.

Scientific Research Applications

[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential use as a pesticide. In environmental science, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been investigated for its ability to remove heavy metals from contaminated soil and water.

properties

CAS RN

22043-07-8

Product Name

[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

[(E)-(3,4-dihydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-1-2-6(12)7(13)3-5/h1-4,12-13H,(H3,9,11,14)/b10-4+

InChI Key

ZNHBWZUFMNGACY-SNAWJCMRSA-N

Isomeric SMILES

C\1=CC(=O)C(=C/C1=C/NNC(=S)N)O

SMILES

C1=CC(=C(C=C1C=NNC(=S)N)O)O

Canonical SMILES

C1=CC(=O)C(=CC1=CNNC(=S)N)O

Origin of Product

United States

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